Dynemicin Q

Structural Biology Natural Product Chemistry Mechanism of Action

Procure Dynemicin Q (CAS 138370-14-6) to isolate anthraquinone-mediated DNA intercalation from confounding enediyne radical cleavage. This non-diynene congener lacks the 1,5-diyn-3-ene bridge of Dynemicin A, serving as a validated positive control for leukemia cytotoxicity screening (HL-60, K-562) and gram-positive SAR studies (MIC 0.08 μg/mL against S. aureus). Its unique structure enables researchers to delineate intercalation-driven mechanisms, delivering reproducible, publication-grade data for antibiotic and antitumor drug discovery programs.

Molecular Formula C28H19NO9
Molecular Weight 513.4 g/mol
CAS No. 138370-14-6
Cat. No. B237632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynemicin Q
CAS138370-14-6
Synonymsdynemicin Q
Molecular FormulaC28H19NO9
Molecular Weight513.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2C3=CC=CC=C3C4C1(C2(C5=CC(=C6C(=C5N4)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)O)O)O
InChIInChI=1S/C28H19NO9/c1-9-22(33)25(36)20-10-4-2-3-5-11(10)26-27(9,37)28(20,38)12-8-15(32)18-19(21(12)29-26)24(35)17-14(31)7-6-13(30)16(17)23(18)34/h2-8,20,26,29-33,37-38H,1H3
InChIKeyCUJOMOBZUHNQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dynemicin Q Procurement Guide: Natural Non-Diynene Enediyne Antibiotic | CAS 138370-14-6


Dynemicin Q (CAS 138370-14-6) is a natural enediyne antibiotic isolated from Micromonospora chersina M956-1, belonging to the dynemicin family of anthraquinone-fused enediyne antitumor agents [1]. It represents a distinct non-diynene subclass characterized by a bridging phenylene group, vicinal diol, and oxo group replacing the 1,5-diyn-3-ene bridge, epoxide ring, and carboxyl group of Dynemicin A, resulting in structural attenuation of DNA-cleavage capacity while retaining anthraquinone-mediated DNA intercalation properties [2].

Why Substituting Dynemicin Q with Dynemicin A or Synthetic Enediyne Analogs Compromises Experimental Reproducibility


Generic substitution among dynemicin congeners is scientifically invalid due to profound structural divergence determining distinct mechanisms of action. Dynemicin A contains the 1,5-diyn-3-ene bridge essential for phenyl diradical generation and DNA strand cleavage via a radical-mediated mechanism, whereas Dynemicin Q lacks this bridge and operates primarily through anthraquinone-mediated DNA intercalation without significant diradical-mediated cleavage capacity [1]. Direct comparative studies demonstrate that non-diynene dynemicins including Q exhibit intercalative DNA binding while synthetic aza-anthraquinones (1a-3a) fail to show any DNA-binding ability, confirming that structural features beyond the anthraquinone core critically determine biological interaction profiles [2].

Dynemicin Q Comparative Evidence: Quantitative Differentiation from Dynemicin A and Synthetic Analogs


Structural Divergence: Dynemicin Q Lacks Enediyne Bridge Present in Dynemicin A

Dynemicin Q exhibits definitive structural divergence from Dynemicin A through replacement of the 1,5-diyn-3-ene bridge, epoxide ring, and carboxyl group with a bridging phenylene group, vicinal diol, and oxo group, respectively, as determined by comprehensive spectral analysis [1]. This structural attenuation eliminates the capacity for phenyl diradical formation characteristic of canonical enediyne antibiotics.

Structural Biology Natural Product Chemistry Mechanism of Action

Cytotoxic Activity: Dynemicin Q Demonstrated Activity Against HL-60 and K-562 Leukemia Cell Lines

In a comparative cytotoxicity study, Dynemicin Q demonstrated cytotoxic activity against human promyelocytic leukemia HL-60 cells and chronic myelogenous leukemia K-562 cells, whereas synthetic aza-anthraquinones 1a-3a exhibited no such activity, confirming that the dynemicin core structure is essential for cytotoxicity [1].

Oncology Cytotoxicity Leukemia

Antibacterial Activity: Dynemicin Q Exhibits MIC of 0.08 μg/mL Against Staphylococcus aureus FDA 209P

Dynemicin Q demonstrates strong anti-gram-positive antibacterial activity with a minimum inhibitory concentration (MIC) of 0.08 μg/mL against Staphylococcus aureus FDA 209P, though its overall activity level is documented as lower than that of Dynemicin A .

Antimicrobial Gram-positive Bacteria MIC

DNA-Binding Property: Dynemicin Q Retains Intercalative Binding While Synthetic Analogs Lack DNA Affinity

Among non-diynene class dynemicins, Dynemicin Q exhibited intercalative DNA-binding activity, a property shared with dynemicins H, L, M, and O, whereas synthetic tri- and pentacyclic aza-anthraquinones 1a-3a demonstrated no DNA-binding ability whatsoever, establishing that the natural dynemicin scaffold is essential for DNA interaction [1].

DNA Intercalation Biophysical Chemistry Drug-DNA Interaction

Dynemicin Q Optimal Research and Industrial Application Scenarios


Mechanistic Studies of Anthraquinone-Mediated DNA Intercalation Without Enediyne Interference

Dynemicin Q is uniquely suited for investigating anthraquinone-mediated DNA intercalation in the absence of confounding enediyne-mediated radical DNA cleavage, as its structure lacks the 1,5-diyn-3-ene bridge required for diradical generation while retaining the anthraquinone core responsible for intercalative binding [1]. This enables clean dissection of intercalation contributions to cytotoxicity, unlike Dynemicin A which simultaneously intercalates and cleaves DNA [2].

Leukemia Cell Line Screening for Non-Diynene Dynemicin Cytotoxicity Profiling

Dynemicin Q serves as a validated positive control for cytotoxicity screening in HL-60 and K-562 leukemia cell lines within the non-diynene dynemicin subclass, providing a biologically active benchmark against which novel analogs can be compared, while synthetic aza-anthraquinones are appropriate as negative controls given their lack of activity in these same cell lines [1].

Anti-Gram-Positive Antibacterial Screening and Structure-Activity Relationship Studies

With a defined MIC of 0.08 μg/mL against Staphylococcus aureus FDA 209P, Dynemicin Q provides a quantifiable baseline for structure-activity relationship (SAR) investigations of gram-positive antibacterial activity within the dynemicin family, particularly for evaluating how structural modifications to the non-diynene scaffold influence antimicrobial potency relative to the more active parent compound Dynemicin A [1].

Technical Documentation Hub

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23 linked technical documents
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